4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine

Description

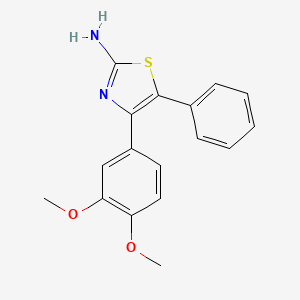

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine is a thiazole derivative characterized by a central five-membered thiazole ring containing sulfur and nitrogen atoms. The molecule is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 5-position with a phenyl group. Thiazoles are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)15-16(22-17(18)19-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFQEPMICSQYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer potential of 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine has been demonstrated through various studies. The compound exhibits significant cytotoxic effects against a range of cancer cell lines.

Case Studies:

- In vitro Studies : Research has shown that derivatives of thiazole compounds, including this compound, can inhibit cancer cell proliferation in several models. For instance, a study reported a percentage growth inhibition (PGI) of over 70% against multiple cancer types such as SNB-19 and OVCAR-8 .

- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation, particularly targeting pathways associated with cell cycle regulation .

| Cell Line | PGI (%) | IC50 (µM) |

|---|---|---|

| SNB-19 | 86.61 | 5.0 |

| OVCAR-8 | 85.26 | 6.2 |

| NCI-H460 | 75.99 | 7.5 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatment.

Case Studies:

- Broad Spectrum Activity : A study highlighted the efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 μg/mL .

- Antitubercular Properties : The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing significant inhibition that could lead to shorter treatment regimens for tuberculosis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 |

| Mycobacterium tuberculosis | 0.78 |

Anticonvulsant Activity

Recent investigations into the anticonvulsant potential of thiazole-based compounds have revealed that derivatives like this compound can significantly reduce seizure activity.

Case Studies:

- Animal Models : In preclinical studies using animal models, certain thiazole derivatives exhibited potent anticonvulsant effects with median effective doses significantly lower than standard treatments like ethosuximide .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance anticonvulsant activity, indicating that careful modification can lead to improved therapeutic profiles .

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| Compound A | <20 | Significant |

| Compound B | <15 | Highly Significant |

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences :

- Thiazoles (1 sulfur, 1 nitrogen) vs. Thiadiazoles (1 sulfur, 2 nitrogens): Thiadiazoles generally exhibit enhanced electron-deficient character, influencing reactivity and binding to biological targets .

- The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking interactions compared to nitro or methyl substituents .

Biological Activity Trends :

- Thiadiazoles are frequently associated with insecticidal and fungicidal activities due to their ability to disrupt enzyme function (e.g., acetylcholinesterase inhibition) .

- Benzothiazole derivatives (e.g., ) show antiproliferative effects, suggesting that the thiazole core in the target compound could similarly interact with cancer cell pathways .

Synthetic Approaches: Thiazoles are commonly synthesized via cyclization of thiourea with α-haloketones or acetophenone derivatives . Thiadiazoles often require cyclocondensation of thiosemicarbazides with carboxylic acids or aldehydes under acidic conditions .

Biological Activity

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group. The thiazole moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for biologically active compounds. Synthesis typically involves reactions such as cyclization of thiourea with appropriate aryl ketones or aldehydes, allowing for variations in substituents to optimize biological activity.

Overview

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's activity is often evaluated against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

Case Studies

- In vitro Cytotoxicity : A study reported that compounds derived from thiazole exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin. For instance, one derivative had an IC50 of 2.40 ± 0.12 µM against HCT-116 cells, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism behind the anticancer activity is believed to involve interaction with key proteins involved in cell proliferation pathways. For example, molecular docking studies indicated that certain thiazole derivatives bind effectively to Bcl-2 proteins, which are crucial in regulating apoptosis .

Overview

Beyond anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Case Studies

- Antibacterial Activity : Research demonstrated that thiazole derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria. One study found that a related compound exhibited a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial properties .

- Antifungal Activity : The compound also displayed antifungal activity against strains like Candida albicans. The MIC was comparable to standard antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., methoxy) | Enhance cytotoxicity |

| Halogen substitutions | Increase antimicrobial efficacy |

| Thiazole ring modifications | Alter binding affinity to target proteins |

Studies indicate that electron-donating groups at specific positions on the phenyl ring enhance the overall biological activity by improving solubility and interaction with biological targets .

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine, and how is purity ensured?

The compound is typically synthesized via condensation reactions. For example, refluxing 2-amino-4-phenylthiazole with 3,4-dimethoxybenzaldehyde (veratraldehyde) in ethanol under acidic catalysis (e.g., acetic acid) yields the Schiff base intermediate, which can be cyclized or further modified. Purification involves recrystallization from ethanol or chromatography (e.g., silica gel). Purity is confirmed via HPLC (>95%), NMR (e.g., disappearance of aldehyde protons), and mass spectrometry (MS) for molecular ion validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring, thiazole protons).

- FT-IR : Identification of amine (-NH2) and aromatic C-H stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C17H16N2O2S).

- Elemental Analysis : To validate C, H, N, S content within ±0.4% of theoretical values .

Q. How is preliminary bioactivity screening conducted for this compound?

Initial screening involves in vitro assays:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations are used to model interactions with targets like kinase ATP-binding pockets. Quantitative Structure-Activity Relationship (QSAR) models, built using descriptors (e.g., logP, polar surface area), guide structural optimization. Validation includes cross-correlation with experimental IC50 values .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

Systematic substitution studies:

- Methoxy Group Replacement : Testing halogen (F, Cl) or nitro analogs for enhanced lipophilicity.

- Thiazole Core Modifications : Introducing methyl or trifluoromethyl groups at position 5.

- Phenyl Ring Derivatives : Para-substituted phenyl groups to modulate steric effects. Bioactivity data are analyzed using ANOVA to identify statistically significant trends .

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

Discrepancies may arise from poor solubility or off-target effects. Strategies include:

Q. What mechanistic insights can kinetic studies provide for its synthesis?

Pseudo-first-order kinetics (excess aldehyde) identify rate-limiting steps. Isotopic labeling (e.g., 13C in veratraldehyde) tracks intermediate formation via NMR. Activation energy (Ea) calculations from Arrhenius plots guide solvent/temperature optimization .

Q. How do crystallographic studies inform its physicochemical properties?

Single-crystal X-ray diffraction reveals:

- Planarity : Dihedral angles between thiazole and phenyl rings (e.g., <10° for π-π stacking).

- Intermolecular Interactions : Hydrogen bonds (N-H···O) stabilizing crystal packing, impacting solubility and melting point.

- Torsional Barriers : Rotatable bonds influencing conformational flexibility .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Challenges include:

- Exothermic Reactions : Controlled addition of reagents using jacketed reactors.

- Purification : Switching from column chromatography to fractional crystallization.

- Yield Optimization : DoE (Design of Experiments) to vary solvent ratios and catalyst loadings .

Q. How can synergistic effects with other therapeutic agents be evaluated?

Checkerboard assays determine fractional inhibitory concentration (FIC) indices. For example, combining with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA). Synergy (FIC <0.5) is validated via time-kill curves and transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.